3'-Iodo-2-(2-methoxyphenyl)acetophenone
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Description
3’-Iodo-2-(2-methoxyphenyl)acetophenone is a chemical compound with the molecular formula C15H13IO2. It has a molecular weight of 352.17 .
Molecular Structure Analysis
The molecular structure of 3’-Iodo-2-(2-methoxyphenyl)acetophenone consists of 15 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The boiling point of 3’-Iodo-2-(2-methoxyphenyl)acetophenone is predicted to be 428.1±30.0 °C and its density is predicted to be 1.546±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Labelled Vinyl Iodides Synthesis : 3'-Iodo-2-(2-methoxyphenyl)acetophenone derivatives have been used in the synthesis of geminally 13C-labelled vinyl iodides, an essential step in organic synthesis and chemical labeling. The process involves the preparation of chromium [III] derivatives and reaction with other compounds for the desired end product (Baker, Brown & Cooley, 1988).
Iodine(III) Tris(trifluoroacetate) Reactions : This compound, when reacted with iodine(III) tris(trifluoroacetate), yields various iodo derivatives. These reactions are influenced by the substituents on the aromatic ring and reaction conditions, highlighting the compound's versatility in organic chemistry (Fukuyama, Nishino & Kurosawa, 1987).
Photoluminescent Properties
- Europium Complexes Preparation : The compound is used in the synthesis of europium complexes with methoxy derivatives, demonstrating significant photoluminescent properties. These properties are applicable in optical devices and solid-state lamps (Kumar, Makrandi, Singh & Khatkar, 2008).
Material Science Applications
- Non-linear Optical Material Synthesis : Derivatives of this compound have been used in the synthesis of novel organic non-linear optical materials. These materials have potential applications in optical technologies and photonic devices (Vaishali, Waghmare, Kariya & Paliwal, 2011).
properties
IUPAC Name |
1-(3-iodophenyl)-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO2/c1-18-15-8-3-2-5-12(15)10-14(17)11-6-4-7-13(16)9-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFQFJFCFBZXON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642354 |
Source
|
Record name | 1-(3-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Iodo-2-(2-methoxyphenyl)acetophenone | |
CAS RN |
898784-91-3 |
Source
|
Record name | 1-(3-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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